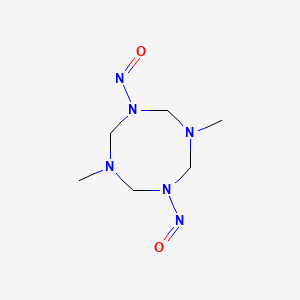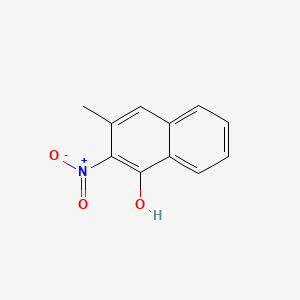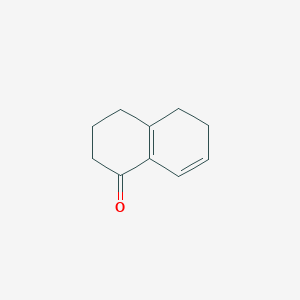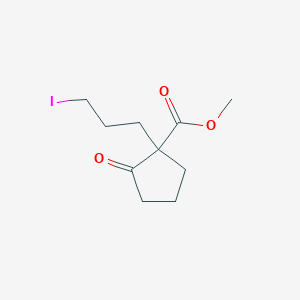![molecular formula C22H25F B14308549 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 110281-36-2](/img/no-structure.png)
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a fluoropropyl group and a pentylphenyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Ethynylbenzene Intermediate: This step involves the coupling of a pentyl-substituted phenylacetylene with a halogenated benzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of the Fluoropropyl Group: The ethynylbenzene intermediate can then be reacted with a fluoropropyl halide under basic conditions to introduce the fluoropropyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Fluoropropyl)-4-ethynylbenzene: Lacks the pentylphenyl group, which may affect its chemical properties and applications.
1-(3-Fluoropropyl)-4-phenylethynylbenzene:
Propriétés
| 110281-36-2 | |
Formule moléculaire |
C22H25F |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-(3-fluoropropyl)-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H25F/c1-2-3-4-6-19-8-12-21(13-9-19)16-17-22-14-10-20(11-15-22)7-5-18-23/h8-15H,2-7,18H2,1H3 |
Clé InChI |
GEXWQWHXIISCFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)









![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
